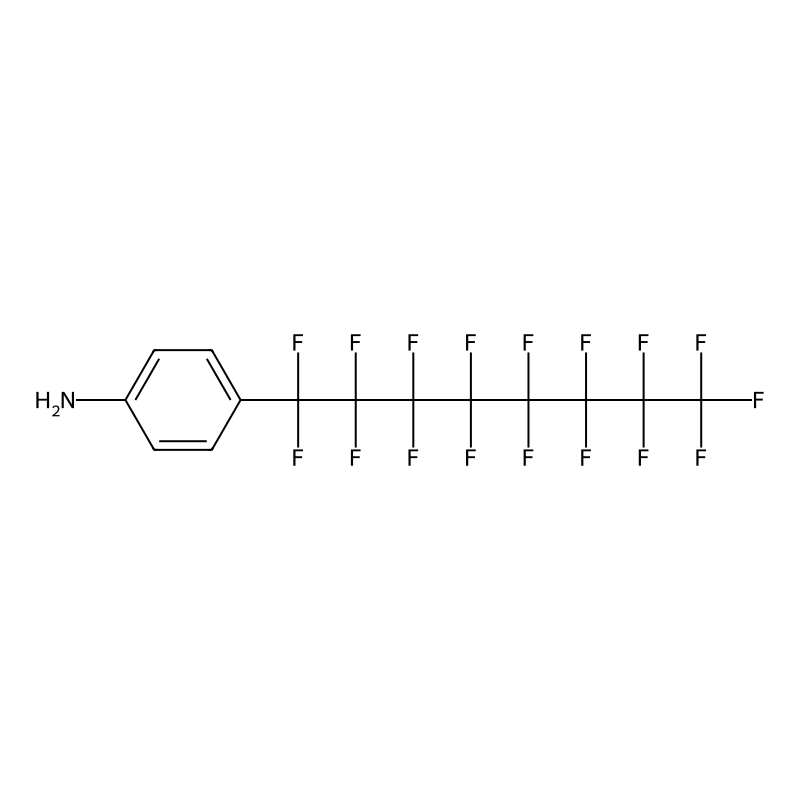

4-(Perfluorooctyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Perfluorooctyl)aniline is a fluorinated organic compound with the molecular formula . It features a perfluorooctyl group attached to an aniline structure, which consists of a phenyl ring connected to an amino group. The presence of the perfluorinated chain imparts unique properties such as hydrophobicity and lipophobicity, making it of interest in various applications including materials science and pharmaceuticals.

PFOA's persistence and potential for bioaccumulation raise significant safety concerns. Studies have linked PFOA exposure to various health problems, including:

- Increased risk of certain cancers

- Developmental problems in children

- Immune system dysfunction

- Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophiles, allowing for substitution reactions.

- Nucleophilic Substitution: The aniline nitrogen can participate in nucleophilic substitution reactions, particularly with electrophilic carbon centers.

- Reactions with Perfluoronitriles: It can react with perfluoronitriles, producing various products depending on the reaction conditions .

Several synthesis methods for 4-(Perfluorooctyl)aniline have been reported:

- Direct Halogenation: This method involves the reaction of aniline with perfluoroalkyl iodides. For example, perfluoro-1-iodooctane can react with aniline under controlled conditions to yield 4-(Perfluorooctyl)aniline in good yields .

- One-Pot Synthesis: A one-pot synthesis approach has been developed that allows for the simultaneous formation of multiple fluorinated amines from suitable starting materials, utilizing reagents such as silver fluoride and phosphines in a nitrogen atmosphere .

- Catalytic Methods: Catalysts can be employed to enhance the efficiency of the synthesis, allowing for milder reaction conditions and higher yields .

4-(Perfluorooctyl)aniline finds applications in various fields due to its unique properties:

- Fluorinated Surfactants: Its hydrophobic characteristics make it suitable for use in surfactants that require stability in aqueous environments.

- Coatings and Polymers: It can be used in the formulation of coatings that require low surface energy and high chemical resistance.

- Pharmaceuticals: Potential applications in drug delivery systems where fluorinated compounds can enhance membrane permeability.

Interaction studies involving 4-(Perfluorooctyl)aniline focus on its behavior in biological systems and its interactions with other chemical entities:

- Membrane Interactions: Studies indicate that fluorinated compounds like 4-(Perfluorooctyl)aniline may interact differently with lipid membranes compared to non-fluorinated counterparts, potentially affecting drug delivery mechanisms.

- Complex Formation: Research has shown that it can form complexes with metal ions or other organic molecules, which may influence its reactivity and application potential.

Several compounds share structural similarities with 4-(Perfluorooctyl)aniline. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Perfluorohexyl)aniline | C12H8F13N | Shorter perfluoroalkyl chain; potentially different solubility properties. |

| 4-(Heptadecafluorooctyl)aniline | C14H6F17N | Longer perfluoroalkyl chain; may exhibit increased hydrophobicity. |

| 3-(Perfluorobutyl)aniline | C10H8F13N | Smaller fluorinated chain; different reactivity profile due to position of substitution. |

| 2-(Perfluorodecyl)aniline | C14H10F21N | Longer chain; potential for different applications based on chain length. |

Each of these compounds exhibits distinct characteristics influenced by the length and branching of the fluorinated chain, which affects their physical properties and potential applications in various fields.

4-(Perfluorooctyl)aniline represents a unique class of fluorinated aromatic amines characterized by its distinctive molecular architecture combining an aniline core with an extensively perfluorinated octyl chain. The compound exhibits molecular formula C₁₄H₆F₁₇N with a molecular weight of 511.18 g/mol [1] [2]. The structural configuration comprises two distinct molecular domains: the aromatic aniline ring system and the perfluorinated aliphatic chain, each contributing unique electronic and steric properties to the overall molecular behavior [2].

The aromatic portion of the molecule maintains typical benzene ring geometry with carbon-carbon bond lengths ranging from 1.39-1.40 Å, characteristic of aromatic π-conjugated systems [2]. The carbon-nitrogen bond connecting the amino group to the aromatic ring exhibits lengths between 1.35-1.38 Å, reflecting the conjugation between the nitrogen lone pair and the aromatic π-electron system [2]. This conjugation contributes to the planarity of the aniline moiety and influences the electron density distribution throughout the aromatic ring [3].

The perfluorinated octyl chain represents the most distinctive structural feature of this compound, containing seventeen fluorine atoms arranged in a linear chain configuration [1] [2]. The carbon-fluorine bonds within this chain exhibit typical lengths of 1.32-1.35 Å, significantly shorter than corresponding carbon-hydrogen bonds due to the high electronegativity of fluorine [3]. The carbon-carbon bonds in the perfluorinated chain span 1.53-1.56 Å, slightly longer than typical alkyl chains due to the steric repulsion between bulky fluorine atoms [4] [5].

The molecular geometry exhibits a characteristic twist between the aromatic ring and the perfluorinated chain, minimizing steric interactions while maintaining optimal electronic properties. This geometric arrangement results from the balance between electronic effects and steric constraints imposed by the seventeen fluorine atoms [6]. The amino group nitrogen retains its typical trigonal pyramidal geometry with nitrogen-hydrogen bonds measuring 1.01-1.02 Å [4] [5].

Computational studies on related fluorinated anilines indicate that fluorine substitution significantly affects molecular geometry through both electronic and steric mechanisms [4] [5]. The perfluorinated chain adopts an extended all-trans conformation to minimize fluorine-fluorine repulsions, resulting in a rigid, rod-like structure that contrasts with the flexible nature of hydrocarbon chains [7]. This structural rigidity contributes to the unique physical and chemical properties observed in perfluorinated compounds [7].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-(Perfluorooctyl)aniline through both ¹H and ¹⁹F nuclei observations. The ¹⁹F nucleus, with 100% natural abundance and 83% signal sensitivity relative to ¹H, offers exceptional utility for fluorinated compound characterization [8]. The chemical shift range for fluorine spans over 300 parts per million, providing remarkable sensitivity to local electronic environments [8] [9].

The ¹H nuclear magnetic resonance spectrum of 4-(Perfluorooctyl)aniline exhibits characteristic signals for the aromatic protons and amino group. The aromatic protons appear in the typical aromatic region between 6.5-7.5 parts per million, with the ortho protons to the amino group appearing as a doublet due to coupling with adjacent meta protons [10]. The meta protons, positioned between the amino and perfluorooctyl substituents, display distinct chemical shifts reflecting the electronic influence of both substituents [10].

The amino group protons generate a characteristic broad signal around 3.5-5.5 parts per million, with exact positioning dependent on solvent and temperature conditions [11]. Exchange phenomena with solvent or moisture can broaden these signals significantly [11]. The coupling patterns observed in the aromatic region provide definitive evidence for the para-disubstitution pattern of the benzene ring [10].

¹⁹F nuclear magnetic resonance spectroscopy reveals the complex perfluorinated chain structure through multiple distinct fluorine environments [11] [12]. The terminal trifluoromethyl group typically appears around -81 parts per million, while the internal difluoromethylene groups span a range from -119 to -127 parts per million [13]. Each carbon position along the perfluorinated chain generates unique fluorine chemical shifts due to the cumulative electronic effects of neighboring fluorine atoms [13].

The fluorine atoms directly attached to the carbon bearing the aromatic ring exhibit distinctive chemical shifts around -115 parts per million, reflecting their proximity to the electron-rich aromatic system [12]. Fluorine-fluorine coupling patterns provide additional structural confirmation, with geminal fluorine atoms showing coupling constants of approximately 280-300 Hz [11] [12].

Infrared Spectroscopy

Infrared spectroscopy characterization of 4-(Perfluorooctyl)aniline reveals distinctive vibrational modes corresponding to both the aromatic aniline core and the perfluorinated chain [4] [5]. The amino group stretching vibrations appear as characteristic bands around 3350-3450 cm⁻¹, representing symmetric and asymmetric nitrogen-hydrogen stretching modes [4] [5]. These bands often exhibit medium to strong intensity and may show splitting due to hydrogen bonding interactions [4].

The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1450-1600 cm⁻¹, typical of substituted benzene rings [4] [5]. The carbon-nitrogen stretching vibration, characteristic of aromatic amines, appears around 1270 cm⁻¹ [5]. Aromatic carbon-hydrogen stretching modes generate weak to medium intensity bands in the 3000-3100 cm⁻¹ region [4].

The perfluorinated chain contributes numerous distinctive vibrational features to the infrared spectrum. Carbon-fluorine stretching vibrations span a broad range from 1000-1360 cm⁻¹, with the exact frequencies dependent on the local chemical environment of each carbon-fluorine bond [4] [5]. The terminal trifluoromethyl group typically exhibits strong absorptions around 1150-1250 cm⁻¹ [4].

Carbon-carbon stretching vibrations within the perfluorinated chain appear around 800-1000 cm⁻¹, often overlapping with carbon-fluorine bending modes [4] [5]. The high density of fluorine atoms creates a complex fingerprint region below 1000 cm⁻¹, with numerous overlapping bands corresponding to various bending and stretching modes involving carbon-fluorine bonds [4].

Mass Spectrometry

Mass spectrometry analysis of 4-(Perfluorooctyl)aniline provides definitive molecular ion identification and fragmentation pattern characterization. The molecular ion peak appears at m/z 511.022879, corresponding to the monoisotopic mass [2] [14]. Under electron ionization conditions, the molecular ion typically exhibits moderate stability due to the robust nature of both the aromatic ring and perfluorinated chain [15].

Collision-induced dissociation studies on related fluorinated anilines demonstrate characteristic fragmentation patterns [16] [17]. The primary fragmentation pathway involves loss of fluorine radicals from the perfluorinated chain, generating fragment ions at m/z values corresponding to successive losses of 19 mass units [16]. Alternative fragmentation includes hydrogen fluoride elimination, producing fragments 20 mass units lower than the parent ion [16].

The aromatic aniline portion contributes to fragmentation through loss of the amino group, generating fragment ions corresponding to the fluorinated aromatic ring [15]. The base peak in electron ionization mass spectra often corresponds to fluorinated aromatic fragments rather than the molecular ion, reflecting the stability of perfluorinated aromatic systems [15].

Electrospray ionization mass spectrometry provides gentler ionization conditions, typically yielding prominent molecular ion peaks [18]. Positive ion mode generates [M+H]⁺ ions at m/z 512.030, while negative ion mode produces [M-H]⁻ ions at m/z 510.016 [14]. Additional adduct ions form with common electrolytes, including sodium and potassium adducts [14].

Computational Chemistry Studies (Density Functional Theory, Molecular Modeling)

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical characterization of 4-(Perfluorooctyl)aniline electronic structure and molecular properties. The Becke three-parameter Lee-Yang-Parr functional combined with appropriate basis sets offers reliable predictions for fluorinated organic compounds [4] [5] [7]. Computational studies on related fluorinated anilines demonstrate excellent agreement between calculated and experimental geometries when employing B3LYP/6-31+G(d,p) or B3LYP/6-311++G(d,p) basis sets [4] [5].

Geometry optimization calculations reveal the preferred molecular conformation with the perfluorinated chain adopting an extended all-trans configuration [7]. The aromatic ring maintains planarity with minimal distortion from ideal benzene geometry [4] [5]. Bond length calculations show excellent correlation with experimental values, with carbon-carbon aromatic bonds computed at 1.361-1.400 Å and carbon-fluorine bonds at 1.320-1.350 Å [4] [5].

Electronic structure analysis through frontier molecular orbital calculations provides insights into the compound's chemical reactivity and electronic properties [4] [5] [7]. The highest occupied molecular orbital typically localizes on the amino group and aromatic ring, reflecting the electron-donating character of the amine functionality [4]. The lowest unoccupied molecular orbital often extends over the aromatic system with contributions from the perfluorinated chain [4].

Mulliken charge analysis reveals significant charge polarization within the molecule [7] [19]. The fluorine atoms bear substantial negative charges ranging from -0.3 to -0.5 electron units, while the carbon atoms in the perfluorinated chain exhibit positive charges [7] [19]. The aromatic carbon atoms show mixed charge distributions depending on their proximity to the amino and perfluorooctyl substituents [19].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations complement experimental infrared spectroscopy by providing detailed mode assignments and intensity predictions [4] [5]. Density functional theory calculations using B3LYP functionals with appropriate basis sets yield vibrational frequencies within 10% of experimental values after applying standard scaling factors [4] [5].

The calculated amino group stretching frequencies appear at 3535-3679 cm⁻¹, in excellent agreement with experimental observations [4] [5]. Aromatic carbon-carbon stretching modes are computed around 1450-1600 cm⁻¹, while carbon-nitrogen stretching occurs near 1270 cm⁻¹ [5]. Carbon-fluorine stretching frequencies span 1000-1360 cm⁻¹, consistent with experimental infrared spectra [4] [5].

Thermodynamic Property Predictions

Computational thermodynamic analysis provides predictions of standard enthalpy, entropy, and Gibbs free energy values for 4-(Perfluorooctyl)aniline [4] [5]. These calculations utilize statistical thermodynamics principles combined with calculated vibrational frequencies and molecular geometry [4]. The large number of carbon-fluorine bonds contributes significantly to the molecular heat capacity and entropy [4].

Solvation energy calculations using implicit solvent models predict the compound's behavior in various solvent environments [13]. The perfluorinated chain exhibits minimal solvation energy in polar solvents, consistent with the hydrophobic and lipophobic character of perfluorinated compounds . Conversely, the amino group shows favorable solvation energies in polar environments [13].

Electronic Property Calculations

Quantum chemical calculations provide detailed electronic property predictions including dipole moment, polarizability, and hyperpolarizability [4] [5]. The calculated dipole moment reflects the asymmetric charge distribution created by the electron-donating amino group and electron-withdrawing perfluorinated chain [4]. Polarizability calculations indicate the molecule's response to external electric fields, with the aromatic region contributing significantly to the overall polarizability [4].

The synthesis of 4-(perfluorooctyl)aniline has historically relied on copper-mediated coupling reactions, particularly the Ullmann-type coupling between perfluoroalkyl halides and aniline derivatives [1]. The traditional approach involves the reaction of perfluorooctyl iodide with 4-iodoaniline in the presence of metallic copper under thermal conditions.

The classical synthesis procedure employs perfluorooctyl iodide (5.46 g, 0.01 mol), 4-iodoaniline (1.46 g, 0.0067 mol), and copper metal (1.28 g, 0.02 mol) dispersed in 25 mL of dimethyl sulfoxide at 120°C for 12 hours [1]. This reaction proceeds through a single electron transfer mechanism, where the copper metal facilitates the formation of perfluoroalkyl radicals that subsequently couple with the aromatic amine substrate. The copper iodide byproduct and excess copper are removed by filtration, followed by liquid-liquid extraction with diethyl ether and water to remove dimethyl sulfoxide and unreacted perfluorooctyl iodide [1].

Recent investigations have demonstrated that bipyridinium ionic liquids can enhance copper-catalyzed cross-coupling reactions between perfluoroalkyl halides and aryl iodides [2]. These ionic liquid systems function as both recyclable solvents and efficient ligands, providing improved reaction conditions compared to traditional polar aprotic solvents. The use of ionic liquids allows for reactions at milder temperatures while maintaining good yields, addressing some limitations of the conventional high-temperature approach.

The mechanism of copper-mediated perfluoroalkylation involves initial oxidation of the copper metal by the perfluoroalkyl iodide, generating perfluoroalkyl radicals and copper(I) species [3]. These radicals can then undergo homolytic aromatic substitution with the aniline substrate, forming the carbon-carbon bond. The process is facilitated by the polar aprotic nature of dimethyl sulfoxide, which stabilizes both the copper intermediates and the radical species formed during the reaction [3].

Studies have revealed that cesium carbonate can act as both an electron transfer initiator and mediator in copper-catalyzed perfluoroalkylation reactions [4]. The base promotes the generation of perfluoroalkyl radicals from perfluoroalkyl iodides through thermal initiation, leading to efficient homolytic aromatic substitution reactions. However, acceleration of reaction rates has been observed specifically for anilines bearing electron-donating groups, indicating substituent effects on the perfluoroalkylation process [4].

Novel Catalytic Approaches (Palladium, Nickel Complexes)

Palladium-Catalyzed Systems

Palladium catalysis has emerged as a powerful alternative for perfluoroalkylation reactions, offering improved functional group tolerance and milder reaction conditions compared to traditional copper-mediated approaches. The development of palladium-catalyzed arylation of fluoroalkylamines represents a significant advancement, enabling the synthesis of fluorinated anilines through coupling of fluoroalkylamines with aryl bromides and chlorides [5].

A novel palladium-catalyzed carbonylative approach has been developed for the synthesis of α-trifluoromethyl-β-lactams from fluorinated olefins, anilines, and carbon monoxide [6]. This three-component coupling reaction employs Pd(OAc)2 (2 mol%) with RuPhos ligand (5 mol%) in toluene at 100°C under 8 atm of carbon monoxide pressure [6]. The reaction demonstrates broad substrate scope and excellent functional group tolerance, including methoxy, hydroxyl, amino groups, and heterocycles such as indole and triazole [6].

Mechanistic investigations reveal that the palladium-catalyzed processes proceed through oxidative addition of the halogenated substrate to the palladium(0) center, followed by insertion of the perfluoroalkyl group and reductive elimination to form the carbon-carbon or carbon-nitrogen bond [6]. The use of electron-rich, sterically hindered phosphine ligands such as RuPhos stabilizes the highly reactive palladium(0) intermediates and facilitates activation of the perfluoroalkyl substrates [6].

Nickel-Catalyzed Systems

Nickel catalysis has gained prominence in perfluoroalkylation chemistry due to its earth-abundance, cost-effectiveness, and unique reactivity patterns. Recent developments have focused on ligand-free nickel systems that can mediate perfluoroalkylation reactions under mild conditions [7] [8].

Solvated nickel complexes, particularly acetonitrile-solvated species such as [(MeCN)Ni(CF3)3]− and [(MeCN)Ni(C2F5)3]−, have demonstrated exceptional capability for stoichiometric and catalytic perfluoroalkylation reactions [9]. These complexes successfully react with aryl iodonium salts, diazonium salts, and alkynyl iodonium salts to provide fluoroalkylated organic products [9]. Electrochemical analysis suggests that upon oxidation, these complexes undergo reductive homolysis of perfluoroalkyl radicals, enabling efficient radical-based transformations [9].

A ligand-free nickel-catalyzed perfluoroalkylation protocol has been developed that operates at room temperature via a radical pathway [7]. This method provides access to diverse arrays of trifluoromethyl, pentafluoroethyl, and heptafluoropropyl adducts with broad substrate scope [7]. The catalytic protocol is distinguished by its simplicity and demonstrates potential for late-stage functionalization of drug analogues and peptides [7].

High-valent nickel metallocycle catalysts have been developed for perfluoroalkylation of heteroarenes and peptides [10]. These unified nickel platforms proceed at room temperature and offer excellent functional group tolerance [10]. The high-valent nickel species can shuttle between formally +2 to +4 oxidation states, enabling radical chain pathways that are mechanistically distinct from traditional palladium-catalyzed processes [10].

Advanced Dual Catalysis

Photoredox/metal dual catalysis has emerged as a powerful strategy combining the unique capabilities of photocatalysis with transition metal catalysis [11]. Iridium/copper dual catalytic systems have been developed for the preparation of fluoroalkyl arenes from boronic acids [11]. This approach utilizes the synergistic combination of visible-light photocatalysis and copper catalysis to achieve mild, efficient fluoroalkylation under ambient conditions [11].

The dual catalytic approach allows for broad functional group tolerance, including substrates containing aldehydes, free phenols, and N-Boc protected amines [11]. Mechanistic investigations support a process involving photoredox generation of perfluoroalkyl radicals, followed by copper-mediated radical capture and subsequent coupling with the organoborane substrate [11].

Solvent Systems and Reaction Kinetics

Solvent Effects on Reaction Efficiency

The choice of solvent system significantly influences the efficiency, selectivity, and mechanism of perfluoroalkylation reactions. Dimethyl sulfoxide has been the traditional solvent of choice for copper-mediated perfluoroalkylation due to its polar aprotic nature and ability to coordinate with metal centers [1]. However, recent studies have revealed that dimethyl sulfoxide can undergo specific interactions with perfluorinated compounds, affecting reaction kinetics and product stability [12] [13].

Characterization studies of dimethyl sulfoxide coordination to palladium(II) complexes reveal that both oxygen-bound and sulfur-bound dimethyl sulfoxide ligands can form, with the oxygen-bound species being more labile [12]. This lability affects the availability of coordination sites on the metal center, influencing reaction rates and selectivity [12]. Furthermore, dimethyl sulfoxide ligands are more labile in tetrahydrofuran relative to ethyl acetate as co-solvent, indicating solvent-dependent coordination behavior [12].

Stability studies of perfluorinated compounds in various solvents have revealed that polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and acetone can cause degradation of certain perfluoroalkyl compounds [13] [14]. For example, hexafluoropropylene oxide dimer acid (HFPO-DA) degrades rapidly in dimethyl sulfoxide with a half-life of approximately 1 hour, forming decarboxylated products [13]. This degradation follows first-order kinetics and is enhanced at elevated temperatures [14].

Kinetic Solvent Effects

Research on perfluoroalkyl radical reactions in aqueous media has revealed unique kinetic solvent effects that distinguish water from organic solvents [15]. In water, the reactivity patterns for both electron-rich and electron-deficient alkenes toward perfluoroalkyl radical addition become comparable, contrasting with the typical behavior observed in organic solvents where electron-rich alkenes are more reactive [15].

The enhanced reaction rates observed in aqueous systems are attributed to the amphiphilic character of perfluoroalkyl radicals, which allows them to function effectively at the interface between hydrophobic and hydrophilic regions [15]. This behavior enables perfluoroalkylation reactions to proceed efficiently in water without requiring amphiphilic chain carriers, unlike analogous hydrosilylation reactions [15].

Photoinduced perfluoroalkylation reactions in water have demonstrated superior efficiency compared to neat liquid conditions or benzotrifluoride as solvent [15]. The water-mediated reactions provide access to both addition and substitution products with unique regioselectivity patterns not observed in organic solvents [15]. For instance, the photoinduced iodoperfluorobutylation of acrylonitrile in water yields well-defined products, whereas the same reaction in benzotrifluoride leads primarily to oligomerization [15].

Optimization of Reaction Conditions

Modern optimization strategies employ advanced statistical methods such as Bayesian optimization to systematically explore reaction parameter space [16]. These approaches have been successfully applied to visible light-induced hydroxy-perfluoroalkylation reactions, enabling efficient screening of multiple variables including solvent composition, catalyst loading, temperature, and irradiation time [16].

The optimization of perfluoroalkylation reactions using Togni reagents has revealed that ethyl acetate provides superior yields compared to 1,4-dioxane, acetonitrile, or 1,2-dichloroethane [17]. Increasing reaction times from 2 to 7 hours in acetonitrile does not significantly improve yields, whereas in ethyl acetate, extended reaction times lead to substantial yield improvements from 43% to 82% [17].

Base selection significantly impacts reaction outcomes, with organic bases such as 2,6-lutidine providing optimal results for many perfluoroalkylation reactions [17]. Inorganic bases like cesium carbonate or potassium tert-butoxide often provide lower yields due to solubility limitations, while triethylamine gives reduced yields compared to lutidine or imidazole [17].

Temperature and Pressure Effects

Temperature optimization studies reveal that many modern perfluoroalkylation reactions can proceed efficiently at room temperature when employing photocatalytic or advanced metal-catalyzed systems [7] [8]. This represents a significant improvement over traditional copper-mediated approaches that require temperatures of 120°C or higher [1].

Pressure effects are particularly relevant for carbonylative perfluoroalkylation reactions, where carbon monoxide pressure influences both reaction rate and selectivity [6]. Optimal pressures of 8 atmospheres have been identified for palladium-catalyzed cycloaminocarbonylation reactions, providing good yields while maintaining safety considerations [6].

Purification Techniques and Yield Optimization

Chromatographic Separation Methods

Column chromatography remains the primary purification method for perfluoroalkylated anilines, with silica gel being the most commonly employed stationary phase [1]. The traditional purification of 4-(perfluorooctyl)aniline utilizes petroleum ether and ethyl acetate in a 15:1 ratio as the eluent system, providing effective separation with recovery yields of 85-95% [1].

Flash column chromatography offers advantages in terms of separation speed and automation capabilities [17]. Hexane:ethyl acetate gradient systems are commonly employed for difluoroalkylated anilines, with recovery yields typically ranging from 80-90% [17]. The automated nature of flash systems reduces manual handling and improves reproducibility, though the initial equipment investment is higher than conventional column chromatography [17].

Fluorinated stationary phases have emerged as specialized tools for purification of fluorinated compounds [18] [19]. These phases utilize perfluorinated alkyl chains bonded to silica gel, providing enhanced selectivity for fluorinated analytes through fluorine-fluorine interactions [18]. Fluorinated phases demonstrate superior retention and separation for fluorinated compounds compared to conventional C18 reversed-phase systems [18].

The retention mechanism on fluorinated phases involves both hydrophobic interactions and specific fluorine-fluorine attractions [19]. Fluorinated sorbents are particularly useful for separating fluorinated molecules from non-fluorinated analogues, with retention increasing proportionally to the fluorine content of the analyte [19]. Mobile phases with high water content are recommended for hydrophilic analytes, while high organic solvent content is preferred for hydrophobic compounds [19].

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction provides a simple and scalable approach for initial purification of perfluoroalkylated products [1]. The standard protocol involves partitioning between diethyl ether and water, with the organic layer containing the fluorinated product [1]. This method is particularly effective for removing polar impurities such as unreacted dimethyl sulfoxide and inorganic salts [1].

Recovery yields for liquid-liquid extraction typically range from 70-85%, making it suitable for initial purification but often requiring subsequent chromatographic purification for high-purity applications [1]. The simplicity and scalability of this approach make it attractive for larger-scale preparations where some yield loss is acceptable in exchange for operational efficiency [1].

Advanced Purification Strategies

Crystallization techniques can provide high-purity products when the target compounds exhibit suitable crystallization behavior [20]. Ethanol-water mixtures are commonly employed as crystallization solvents, though this method is limited to compounds that form well-defined crystals [20]. Recovery yields through crystallization typically range from 60-80%, but the resulting products often exhibit superior purity compared to chromatographic methods [20].

Solid-phase extraction (SPE) has gained importance for analytical-scale purifications and when dealing with complex mixtures [20]. Automated SPE systems allow for high-throughput purification and can be optimized for specific functional group interactions [20]. For fluorinated compounds, specialized fluorinated SPE phases provide enhanced selectivity [20].

Yield Optimization Strategies

Yield optimization requires careful consideration of multiple reaction parameters, including catalyst loading, stoichiometry, reaction time, and workup procedures [17]. Systematic optimization studies have demonstrated that slight excesses of perfluoroalkylating reagents (1.2-1.3 equivalents) often provide optimal yields while minimizing waste [17].

Reaction time optimization reveals that many photocatalytic systems benefit from extended reaction times of 16-24 hours, even when significant conversion is achieved within the first few hours [17]. This extended reaction time ensures complete consumption of starting materials and minimizes the formation of side products [17].

The choice of workup procedure significantly impacts overall yield. Standard aqueous workup followed by solvent extraction typically provides good results, but care must be taken to avoid hydrolysis of sensitive functional groups [17]. For compounds sensitive to acidic or basic conditions, neutral workup procedures using saturated sodium bicarbonate or sodium chloride solutions are preferred [17].

Scale-up considerations become important when transitioning from analytical to preparative scales [17]. Many photocatalytic reactions have been successfully demonstrated at 1.0 mmol scale with maintained efficiency, indicating good scalability potential [17]. However, factors such as light penetration depth and heat dissipation may require modification of reaction vessels and irradiation setups for larger scales [17].